4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane

Catalog No.
S13040631
CAS No.
144080-23-9
M.F
C6H8Br2O2
M. Wt
271.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane

CAS Number

144080-23-9

Product Name

4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane

IUPAC Name

4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane

Molecular Formula

C6H8Br2O2

Molecular Weight

271.93 g/mol

InChI

InChI=1S/C6H8Br2O2/c7-6(8)2-1-4-3-9-5(6)10-4/h4-5H,1-3H2

InChI Key

WARIHXOCSAGBJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2OCC1O2)(Br)Br

4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane is a bicyclic organic compound characterized by its unique structural framework, which includes two oxygen atoms integrated into the bicyclic system. This compound is notable for its bromine substituents at the 4-position of the bicyclic structure, which significantly influences its chemical behavior and potential applications. The dioxabicyclo structure contributes to its stability and reactivity, making it an interesting subject in organic chemistry.

Involving 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane include cationic ring-opening polymerization. This reaction can be initiated using strong Lewis acids such as boron trifluoride or aluminum chloride. The presence of bromine atoms can also facilitate nucleophilic substitution reactions, enhancing the compound's versatility in synthetic applications.

The synthesis of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane can be achieved through several methods:

  • Bromination of Precursor Compounds: Starting from a suitable bicyclic ether precursor, bromination can be performed using bromine or N-bromosuccinimide in a solvent like dichloromethane.
  • Cationic Polymerization: Utilizing cationic polymerization techniques can also yield this compound by polymerizing suitable monomers under acidic conditions.

Each method requires careful control of reaction conditions to ensure high yield and purity of the final product.

4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane has potential applications in various fields:

  • Polymer Chemistry: As a monomer or additive in polymer synthesis due to its ability to undergo ring-opening polymerization.
  • Medicinal Chemistry: Investigated as a precursor for developing new pharmaceuticals owing to its unique structure.
  • Material Science: Potential use in creating novel materials with specific mechanical or thermal properties.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane:

Compound NameStructural FeaturesUnique Properties
2,3-Dihydroxybicyclo[3.2.1]octaneHydroxyl groups instead of halogensExhibits different reactivity due to hydroxyls
6-Bromodioxabicyclo[3.2.1]octaneSingle bromine substitutionLess reactive than dibrominated analog
6-Methoxy-6-bromobicyclo[3.2.1]octaneMethoxy group instead of dioxaneAlters solubility and reactivity

The uniqueness of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane lies in its dual bromination and dioxabicyclic structure that enhances its reactivity compared to similar compounds while providing distinct pathways for synthesis and application in various fields of chemistry and material science.

Bromination of Precursor Bicyclo[3.2.1]octane Derivatives

The synthesis of 4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane begins with the preparation and subsequent bromination of appropriate bicyclo[3.2.1]octane precursors [3] [4]. The bicyclo[3.2.1]octane framework provides the essential structural foundation for constructing the target dibrominated dioxabicyclic system [18]. Initial synthetic approaches utilize bicyclo[3.2.1]octane derivatives that contain reactive functional groups capable of undergoing selective bromination reactions [9].

The bromination process typically involves the use of electrophilic bromine sources to introduce bromine atoms at specific positions within the bicyclic framework [11]. Research has demonstrated that the stereochemical outcome of bromination reactions on bicyclo[3.2.1]octane derivatives is highly dependent on the spatial arrangement of substituents and the reaction conditions employed [9] [18]. The axial versus equatorial orientation of bromine substituents significantly influences both the reactivity and stability of the resulting products [2].

Mechanistic studies reveal that the bromination of bicyclo[3.2.1]octane derivatives proceeds through the formation of brominated intermediates that exhibit distinct reactivity patterns [11] [13]. The rigid bicyclic structure imposes steric constraints that direct the regioselectivity of bromination, with certain positions being more accessible to electrophilic attack than others [2] [4]. Temperature control during bromination reactions is crucial, as elevated temperatures can lead to over-bromination and formation of undesired polyhalogenated products [24].

Reaction ParameterOptimal RangeEffect on SelectivityYield Impact
Temperature80-90°CHigh selectivity for dibromination85-90%
Bromine equivalents1.0-1.1Minimizes over-bromination78-90%
Reaction time2-3 hoursPrevents side product formation85-88%
Solvent systemAcetic acid or dichloroethaneEnhanced regioselectivity80-85%

Cyclization Strategies for Dioxabicyclo Framework Construction

The construction of the 6,8-dioxabicyclo[3.2.1]octane framework represents a critical synthetic challenge that requires carefully designed cyclization strategies [35] [39]. Multiple approaches have been developed to achieve this transformation, with each method offering distinct advantages in terms of stereoselectivity and reaction efficiency [3] [16].

One prominent strategy involves the cyclization of appropriately substituted precursors through intramolecular nucleophilic attack mechanisms [37] [40]. The formation of the dioxabicyclic system requires the precise positioning of oxygen-containing functional groups that can participate in cyclization reactions under acidic or basic conditions [21] [37]. Research has shown that the use of aldehydes and methyl vinyl ketone as starting materials provides an efficient two-step route to functionalized 6,8-dioxabicyclo[3.2.1]octanes [3].

Alternative cyclization approaches utilize metal-catalyzed reactions to promote the formation of the bicyclic framework [35]. Palladium-catalyzed reactions have demonstrated particular effectiveness in constructing 6,8-dioxabicyclo[3.2.1]octane derivatives through domino processes involving multiple bond-forming events [35]. These cascade reactions typically proceed through sequential nucleophilic substitution, cycloaddition, and intramolecular ketalization steps [35].

The Achmatowicz rearrangement represents another valuable strategy for dioxabicyclo framework construction [16]. This approach involves the oxidative rearrangement of furan derivatives followed by subsequent cyclization reactions to generate the desired bicyclic acetal structure [16]. The method has been successfully applied to the asymmetric synthesis of complex natural products containing the 6,8-dioxabicyclo[3.2.1]octane motif [16].

Cyclization MethodStarting MaterialsKey ConditionsStereoselectivityTypical Yield
Acid-catalyzedAldehydes + vinyl ketoneAcidic conditions, 0-25°CHigh60-80%
Metal-catalyzedVinylethylene carbonatesPd catalyst, relay catalysisExcellent70-85%
Achmatowicz rearrangementFuran derivativesOxidative conditionsGood65-75%
Intramolecular ketalizationHydroxy ketonesAcid catalyst, heatingModerate55-70%

Halogenation-Cyclization Cascade Reactions

Halogenation-cyclization cascade reactions provide powerful synthetic tools for constructing complex polycyclic structures including dibrominated dioxabicyclic systems [10] [38]. These transformations combine halogenation and cyclization events in a single synthetic operation, offering improved efficiency and atom economy compared to stepwise approaches [10] [41].

The mechanism of halogenation-cyclization cascades involves the initial formation of halonium ion intermediates that activate the substrate for subsequent intramolecular nucleophilic attack [23] [32]. The electrophilic halogen source creates a reactive intermediate that undergoes rapid cyclization to form the desired bicyclic product [10] [23]. Research has demonstrated that the choice of halogenating agent significantly influences both the reaction rate and product distribution [24] [25].

Bromine-induced cyclization reactions proceed through the formation of cyclic bromonium intermediates that exhibit high stereoselectivity [11] [23]. The anti-addition selectivity observed in these reactions results from backside attack of nucleophiles on the bromonium ion intermediate [23]. This stereochemical control is particularly valuable in the synthesis of dibrominated bicyclic compounds where precise spatial arrangement of substituents is required [9] [30].

Recent advances in halogenation-cyclization methodology have focused on developing catalytic systems that enhance both selectivity and reaction efficiency [38] [41]. Enzymatic halogenation approaches using haloperoxidases have emerged as environmentally friendly alternatives that can be integrated with traditional organic synthesis methods [38]. These biocatalytic systems offer mild reaction conditions and high selectivity for specific halogenation patterns [38] [41].

Cascade TypeInitiating AgentMechanismProduct SelectivityApplication Scope
BromolactonizationBromine/waterBromonium ion formationAnti-additionLactone synthesis
IodocyclizationIodine/baseIodonium intermediateRegioselectiveHeterocycle formation
ChlorocyclizationChlorine sourceChloronium ionStereoselectivePolycyclic compounds
Enzymatic brominationHaloperoxidaseRadical mechanismHighly selectiveNatural product synthesis

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions for synthesizing 4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane requires systematic evaluation of multiple parameters to achieve maximum yield and selectivity [24] [25]. Temperature control emerges as one of the most critical factors affecting both reaction efficiency and product distribution [24] [26].

Studies have shown that reaction temperature significantly influences the selectivity of bromination reactions, with optimal temperatures typically ranging between 80-90°C [24]. Below this temperature range, reaction rates are insufficient for complete conversion, while higher temperatures promote unwanted side reactions and decomposition pathways [24]. The temperature dependence of selectivity can be attributed to differences in activation energies for competing reaction pathways [11] [25].

Solvent selection plays a crucial role in determining reaction outcomes, with different solvents providing varying degrees of stabilization for reactive intermediates [24] [27]. Acetic acid has been identified as an effective solvent for bromination reactions, providing both good solubility for substrates and appropriate reactivity for bromine sources [24] [27]. Alternative solvents such as dichloroethane and chloroform have also been successfully employed, particularly when elevated temperatures are required [27].

The stoichiometry of reagents requires careful optimization to prevent over-bromination while ensuring complete conversion of starting materials [24]. Research indicates that a slight excess of brominating agent (1.1 equivalents) provides optimal results, balancing reaction completion with selectivity considerations [24]. Reaction time optimization studies reveal that extended reaction periods beyond 3-4 hours generally lead to decreased yields due to product decomposition and formation of undesired by-products [24].

ParameterOptimal ValueEffect on YieldEffect on SelectivityMonitoring Method
Temperature90°C85-90% yieldHigh dibromination selectivityTLC analysis
Reaction time3 hoursMaximum conversionMinimizes over-brominationGC-MS monitoring
Reagent ratio1.0:1.1 substrate:brominating agent78-90% yieldPrevents polyhalogenationNMR spectroscopy
Solvent volume10-15 mL per mmol substrateOptimal mixingEnhanced regioselectivityVisual observation

The use of additives and catalysts can further enhance reaction efficiency and selectivity [25] [26]. Lewis acid catalysts have been shown to improve both reaction rates and stereoselectivity in certain cyclization reactions [25]. The incorporation of phase-transfer catalysts or ionic liquids as reaction media represents emerging approaches for optimizing halogenation-cyclization processes [26].

The crystallographic analysis of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane reveals fundamental structural characteristics that define this unique bridged bicyclic system. The compound adopts a rigid bicyclic framework characterized by the fusion of a six-membered dioxane ring with a three-membered bridge, creating the distinctive [3.2.1] topology [2].

Molecular Structure and Geometry

The molecular formula C₆H₈Br₂O₂ corresponds to a molecular weight of 271.93 g/mol, with the dual bromine substituents positioned at the 4-carbon center [3]. The bicyclic core structure features two oxygen atoms occupying the 6- and 8-positions, forming ether linkages that contribute significantly to the overall molecular rigidity [2] [4]. X-ray crystallographic studies of related dioxabicyclo[3.2.1]octane derivatives demonstrate that these systems typically crystallize with well-defined geometrical parameters [5] [6] [7].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberCrystal SystemSpace Group
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octaneC₆H₈Br₂O₂271.93144080-23-9Not determinedNot determined
6,8-Dioxabicyclo[3.2.1]octaneC₆H₁₀O₂114.14280-16-0Not determinedNot determined
4-Bromo-6,8-dioxabicyclo[3.2.1]octaneC₆H₉BrO₂193.0420583-50-0Not determinedNot determined

Structural Parameters and Bond Analysis

Comparative crystallographic analysis with structurally related compounds provides insight into the geometric constraints imposed by the bicyclic framework [5] [6]. The syn-8,8-dichloro-4-phenyl-3,5-dioxabicyclo[5.1.0]octane analog crystallizes in the monoclinic space group P2₁/c with unit cell dimensions of a = 21.231(6) Å, b = 6.047(2) Å, c = 19.408(5) Å, and β = 106.90(2)° [5] [6]. This crystallographic data suggests that similar dioxabicyclic systems adopt predictable packing arrangements in the solid state.

The bridged bicyclic architecture imposes significant geometric constraints on bond angles and torsional freedom [8] [9]. Crystallographic studies of related bridged bicyclic peptides demonstrate that such systems form highly constrained three-dimensional structures with characteristic intramolecular hydrogen bonding patterns [8]. The bicyclo[3.2.1]octane framework exhibits similar rigidity, with the bridgehead positions particularly constrained by the geometric requirements of the fused ring system [4] [10].

Intermolecular Interactions and Crystal Packing

The crystal packing of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane is expected to be influenced by halogen bonding interactions involving the bromine substituents [11] [12]. Studies of related halogenated bicyclic compounds reveal that bromine atoms can participate in directional intermolecular interactions, contributing to specific crystal packing motifs [11] [13]. The dual bromine substitution at the 4-position creates a local dipole that may facilitate intermolecular associations through halogen-oxygen interactions [11] [12].

Cyclic oligoesters derived from dioxabicyclo[3.2.1]octane systems demonstrate the capacity for inclusion complex formation, with the bicyclic cavities accommodating solvent molecules through favorable van der Waals interactions [7]. This precedent suggests that 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane may exhibit similar host-guest chemistry in appropriate crystallization conditions.

Conformational Dynamics in Solution Phase

The conformational behavior of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane in solution represents a complex interplay between ring strain, steric effects, and electronic factors. The bicyclic framework significantly restricts conformational freedom compared to monocyclic analogs, yet subtle conformational changes remain energetically accessible [14] [15] [16].

Ring Conformation Preferences

Nuclear Magnetic Resonance spectroscopic studies of related dioxabicyclo systems reveal that the six-membered dioxane ring preferentially adopts a chair conformation to minimize steric interactions [15] [17]. The bridged nature of the [3.2.1] system constrains the ring pucker, but multiple chair conformations may be accessible through ring flipping processes [14] [16]. Temperature-dependent Nuclear Magnetic Resonance experiments on similar bridged systems demonstrate that conformational exchange occurs on the Nuclear Magnetic Resonance timescale [16] [18].

ConformationRelative Energy (kcal/mol)Occurrence Frequency (%)Key Structural Features
Chair (preferred)0.085-90Minimal steric clash
Boat2.5-3.28-12Moderate ring strain
Twist-boat4.1-4.82-4Increased torsional strain
Half-chair5.2-6.0<2High steric hindrance

Dynamic Nuclear Magnetic Resonance Analysis

Variable temperature Nuclear Magnetic Resonance spectroscopy provides crucial insight into the conformational dynamics of bridged bicyclic systems [15] [16] [18]. Studies of related [3.3]dithia-bridged cyclophanes demonstrate that conformational barriers can be quantified through line-shape analysis of temperature-dependent spectra [18]. For 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane, the dual bromine substitution creates additional steric bulk that may influence the relative stabilities of accessible conformations.

The conformational exchange processes in dioxabicyclo systems involve coordinated ring puckering and bridge flexibility [15] [10]. Computational studies suggest that ring inversion barriers in bridged bicyclic systems are typically higher than those in corresponding monocyclic analogs due to the geometric constraints imposed by the bridge [19] [20]. The activation energies for ring flipping processes in similar systems range from 12-18 kcal/mol, indicating that conformational interconversion occurs readily at ambient temperatures [15] [16].

Solvent Effects on Conformational Equilibria

The conformational preferences of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane exhibit notable solvent dependence, particularly in polar aprotic solvents where specific solvation effects become significant [21] [22]. Studies of related halogenated bicyclic compounds demonstrate that solvent polarity can stabilize particular conformations through preferential solvation of dipolar conformers [21] [23].

Optical rotation measurements on chiral dioxabicyclo[3.2.1]octane derivatives reveal substantial solvent effects, with rotation values varying by up to 30% between nonpolar and polar solvents [22]. This sensitivity reflects changes in the conformational equilibrium populations as solvent-solute interactions modulate the relative stabilities of accessible conformers [22] [24]. The dual bromine substituents in 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane are expected to enhance these solvent effects through specific halogen bonding interactions with polar solvents [11] [13].

Electronic Effects of Dual Bromine Substituents

The presence of two bromine atoms at the 4-position of the dioxabicyclo[3.2.1]octane framework introduces significant electronic perturbations that influence both ground state properties and chemical reactivity. The dual bromine substitution creates a unique electronic environment characterized by enhanced electrophilic character and modified orbital interactions [25] [21] [13].

Inductive and Resonance Effects

The electron-withdrawing nature of bromine substituents generates a pronounced inductive effect that depletes electron density from the bicyclic framework [25] [21]. This electronic withdrawal is particularly pronounced at the 4-position due to the geminal arrangement of the bromine atoms, creating a localized electron-deficient center . Studies of dual halogen substitution in organic compounds demonstrate that geminal dihalides exhibit enhanced electrophilic character compared to mono-substituted analogs [25] [21] [23].

The inductive effects of the dual bromine substituents extend throughout the bicyclic system, influencing the electron density at the oxygen atoms and adjacent carbon centers [21] [13]. Electronegativity considerations predict that the C-O bonds in 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane will exhibit increased ionic character compared to the unsubstituted parent compound [25] [21]. This electronic redistribution manifests in altered chemical shifts in Nuclear Magnetic Resonance spectroscopy and modified reactivity patterns [15].

Bond TypeTypical Bond Length (Å)Bond Angle (degrees)Electronic Character
C-O (ether)1.43-1.45N/APolar covalent
C-C (bicyclic bridge)1.54-1.56N/ANonpolar covalent
C-Br (primary)1.94-1.96N/APolar covalent
C-Br (secondary)1.92-1.94N/APolar covalent
C-C (average in ring)1.52-1.54N/ANonpolar covalent
C-O-C angleN/A110-112Bent

Halogen Bonding Interactions

The dual bromine substituents in 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane are capable of participating in halogen bonding interactions, both intramolecularly and intermolecularly [11] [13] [12]. Halogen bonding represents a directional noncovalent interaction where the bromine atoms act as electron acceptors toward nucleophilic centers [11] [12]. The geminal positioning of the bromine atoms creates multiple halogen bonding sites that can simultaneously engage with electron-rich partners.

Crystallographic studies of brominated organic compounds reveal that bromine atoms exhibit a pronounced tendency to form halogen bonds with oxygen atoms, with typical Br···O distances ranging from 2.8-3.2 Å [11] [13]. In 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane, the spatial proximity of the bromine substituents to the ring oxygen atoms may facilitate intramolecular halogen bonding interactions that influence conformational preferences and chemical reactivity [11] [12].

Electronic Polarization and Charge Distribution

The large, polarizable electron clouds associated with bromine atoms contribute to enhanced intermolecular interactions through induced dipole effects [13] [27]. Studies of brominated small molecule acceptors demonstrate that bromine substituents can significantly alter electronic properties through polarization effects [13]. The dual bromine substitution in 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane creates a highly polarizable molecular environment that can respond dynamically to external electric fields and neighboring molecules.

Computational analysis of related dibrominated compounds reveals that the charge distribution is significantly perturbed by the presence of multiple bromine substituents [25] [23]. The electron-withdrawing effect of the bromine atoms creates a partial positive charge buildup on the carbon framework, particularly at positions adjacent to the substitution site [25] [21]. This charge redistribution influences both the physical properties and chemical behavior of the compound.

Computational Modeling of Molecular Orbitals

Quantum mechanical calculations provide detailed insight into the electronic structure and molecular orbital characteristics of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane. Density Functional Theory methods have proven particularly effective for analyzing the electronic properties of halogenated bicyclic compounds [19] [22] [24].

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane reflect the electronic influence of the dual bromine substituents on the bicyclic framework [19] [22] [24]. Computational studies using Density Functional Theory methods predict that the Highest Occupied Molecular Orbital is primarily localized on the oxygen atoms and adjacent carbon centers, while the Lowest Unoccupied Molecular Orbital exhibits significant character on the brominated carbon and nearby positions [23] [22].

The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides a measure of the compound's electronic stability and reactivity [19] [24]. Calculations using various theoretical methods consistently predict band gaps in the range of 8.7-9.3 eV for similar dibrominated systems, indicating substantial electronic stability [23] [22] [24]. The presence of bromine substituents typically lowers both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies compared to unsubstituted analogs, reflecting the electron-withdrawing character of the halogens [23] [22].

MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
DFT/B3LYP6-311+G(d,p)-8.2 to -8.50.5 to 0.88.7-9.3
MP26-31G(d)-8.0 to -8.30.7 to 1.08.7-9.3
HF/6-31G*6-31G*-9.1 to -9.41.2 to 1.510.3-10.9
DFT/PBE0aug-cc-pVDZ-8.1 to -8.40.6 to 0.98.7-9.3
CCSD(T)cc-pVTZ-8.3 to -8.60.4 to 0.78.9-9.2

Basis Set Dependencies and Method Validation

The computational modeling of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane requires careful consideration of basis set effects, particularly for the accurate description of bromine atoms [19] [22] [24]. Studies of similar halogenated systems demonstrate that diffuse functions are essential for properly describing the electronic properties of heavy halogen substituents [22] [24]. The inclusion of polarization functions on both carbon and bromine atoms significantly improves the accuracy of calculated molecular orbital energies and geometries [19] [22].

Benchmark calculations using high-level Coupled Cluster methods provide reference data for validating Density Functional Theory predictions [24]. Comparison of single-point energies calculated with CCSD(T)/cc-pVTZ and various Density Functional Theory functionals reveals that hybrid functionals such as B3LYP and PBE0 provide reliable descriptions of the electronic structure while maintaining computational efficiency [19] [22] [24].

Solvent Effects in Computational Models

Continuum solvation models have been employed to investigate the influence of solvent environment on the electronic properties of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane [22] [24]. The Polarized Continuum Model demonstrates that polar solvents can significantly affect both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies through electrostatic stabilization effects [22]. Optical rotation calculations using time-dependent Density Functional Theory methods show improved agreement with experimental values when solvent effects are included through continuum models [22] [24].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

271.88706 g/mol

Monoisotopic Mass

269.88910 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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